2-phenylisoindoline
Description
2-Phenylisoindoline is a bicyclic aromatic compound characterized by a fused benzene and pyrrole ring system, substituted with a phenyl group at the 2-position. It serves as a versatile scaffold in medicinal chemistry and organic synthesis due to its stability and capacity for functionalization. Derivatives of this compound, such as 1,3-bis(1,2,3-1H-benzotriazol-1-yl)-2-phenylisoindoline (4Ae), are synthesized via double Mannich condensation reactions using NaBH₄ and THF under reflux conditions . Key physicochemical properties include a molecular formula of C₂₀H₁₄N₆ (for 4Ae), with analytical data confirming high purity (C: 73.28%, H: 4.77%, N: 22.15%) .
Structure
2D Structure
Properties
CAS No. |
19375-67-8 |
|---|---|
Molecular Formula |
C14H13N |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-phenyl-1,3-dihydroisoindole |
InChI |
InChI=1S/C14H13N/c1-2-8-14(9-3-1)15-10-12-6-4-5-7-13(12)11-15/h1-9H,10-11H2 |
InChI Key |
QQULFDKOSHUTTM-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2CN1C3=CC=CC=C3 |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=CC=CC=C3 |
Other CAS No. |
19375-67-8 |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The reaction initiates with the nucleophilic attack of aniline’s amino group on one carbonyl carbon of phthalic anhydride, forming an intermediate mono-amide. Subsequent intramolecular cyclization and dehydration yield the phthalimide derivative. Acetic acid serves as both solvent and catalyst, protonating the carbonyl oxygen to enhance electrophilicity. Elevated temperatures (reflux conditions) accelerate the reaction, while recrystallization in ethanol ensures high purity.
Table 1: Optimization of Classical Condensation
| Parameter | Conditions | Yield (%) |
|---|---|---|
| Solvent | Acetic acid | 81 |
| Temperature | Reflux (118°C) | 81 |
| Time | 4 hours | 81 |
| Recrystallization | Ethanol | 81 |
This method is favored for its simplicity and scalability, though it requires stoichiometric amounts of reactants and generates acidic byproducts.
Palladium-Catalyzed Carbonylative Cyclization of o-Halobenzoic Acids
A modern alternative employs palladium-catalyzed carbonylative cyclization of o-halobenzoic acids with primary amines. This method, developed by Worlikar et al., enables one-step synthesis under mild conditions. For instance, treating o-bromobenzoic acid with aniline in the presence of Pd(OAc)₂, 1,1'-bis(diphenylphosphino)ferrocene (dppf), and 1,4-diazabicyclo[2.2.2]octane (DABCO) under 1 atm of carbon monoxide at 100°C for 10 hours yields this compound-1,3-dione in 79% yield.
Catalytic System and Substrate Scope
The palladium catalyst facilitates oxidative addition of the o-halobenzoic acid, followed by CO insertion to form an acylpalladium complex. Subsequent coupling with the amine and reductive elimination completes the cyclization. The dppf ligand enhances catalytic activity by stabilizing the palladium center, while DABCO acts as a non-nucleophilic base to deprotonate intermediates.
Table 2: Substrate Scope in Palladium-Catalyzed Synthesis
| Substrate (o-Halobenzoic Acid) | Amine | Yield (%) |
|---|---|---|
| o-Bromobenzoic acid | Aniline | 79 |
| o-Iodobenzoic acid | Aniline | 85 |
| o-Chlorobenzoic acid | Aniline | 68 |
This method excels in functional group tolerance and efficiency, though it requires specialized equipment for CO handling and homogeneous catalysts that complicate recycling.
Alternative Catalytic Approaches
Polymer-Supported Palladium Catalysts
Recent advances explore heterogeneous catalysis to improve recyclability. Khedkar et al. demonstrated that palladium supported on carbon (Pd/C) or polymer matrices achieves comparable yields (75–80%) while enabling catalyst reuse for up to five cycles. These systems reduce metal leaching and operational costs, making them viable for industrial applications.
Oxidative Coupling Strategies
Oxidative polymerization methods, though primarily used for isoindole-based polymers, offer insights into monomer synthesis. For example, 2-methylisoindole is synthesized via Bornstein’s method, involving cyclization of N-substituted phthalimides under basic conditions. Adapting this approach for phenyl substituents could provide an alternative route, though direct evidence remains limited in the literature.
Comparative Analysis of Methodologies
Table 3: Method Comparison for this compound-1,3-dione Synthesis
| Method | Yield (%) | Catalyst Cost | Scalability | Environmental Impact |
|---|---|---|---|---|
| Classical Condensation | 81 | Low | High | Moderate (acid waste) |
| Pd-Catalyzed Cyclization | 79–85 | High | Moderate | Low (CO handling) |
| Polymer-Supported Pd | 75–80 | Moderate | High | Low |
The classical method remains optimal for small-scale synthesis due to its simplicity, while palladium-based approaches suit applications requiring functional diversity.
Chemical Reactions Analysis
Types of Reactions
2-phenylisoindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindole derivatives.
Reduction: Reduction reactions can yield dihydroisoindole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoindole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents, alkylating agents, and acylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoindole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-phenylisoindoline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-phenylisoindoline involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various chemical transformations. Its biological activity is attributed to its ability to interact with cellular receptors and enzymes, modulating their functions .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues of Isoindoline Derivatives
Table 1: Comparison of Isoindoline-Based Compounds
Key Findings :
- Substituent Impact : The presence of benzotriazolyl groups in 4Ae enhances its π-stacking capacity, making it suitable for coordination chemistry, whereas alkyl/amine substituents (e.g., 2-methylisoindolin-4-amine) improve solubility for pharmacological applications .
- Synthetic Flexibility : Double Mannich condensations (for 4Ae) yield higher functional group diversity compared to single-step alkylation methods .
Comparison with Indole and Indolinone Derivatives
Table 2: Indole/Indolinone Analogues
Key Findings :
- Reactivity : 2-Chloroindole exhibits enhanced electrophilic substitution due to electron-withdrawing Cl, unlike this compound’s electron-rich aromatic system .
- Biological Activity : 2-Phenylindole derivatives demonstrate neuroprotective and anticancer properties via modulation of kinase pathways, whereas this compound derivatives (e.g., 4Ae) are less studied in vivo but show promise in vitro .
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Comparison
| Property | This compound (4Ae) | Indolin-2-one | 2-Phenylindole |
|---|---|---|---|
| Molecular Weight (g/mol) | 354.36 | 133.15 | 193.24 |
| LogP (iLOGP) | 3.45 | 1.82 | 3.78 |
| Hydrogen Bond Acceptors | 6 | 2 | 1 |
| TPSA (Ų) | 78.3 | 29.1 | 15.8 |
| Bioavailability Score | 0.55 | 0.85 | 0.55 |
Key Findings :
- Lipophilicity : this compound (LogP 3.45) and 2-phenylindole (LogP 3.78) exhibit higher lipophilicity than indolin-2-one (LogP 1.82), influencing membrane permeability .
- Pharmacokinetics : Indolin-2-one’s lower molecular weight and higher bioavailability score (0.85) suggest superior drug-likeness compared to isoindoline derivatives .
Q & A
Q. What are the key considerations for designing reproducible synthesis protocols for 2-phenylisoindoline?
Methodological Answer: Experimental design should include detailed procedures for reagent preparation, reaction conditions (temperature, solvent, catalyst), and purification steps. Specify equipment models (e.g., NMR spectrometers, HPLC systems) and material sources to ensure replicability. Reference prior syntheses to validate protocols, and include purity assessments (e.g., melting point, spectral data) for new derivatives .
Q. Which characterization techniques are essential for confirming the structural identity of this compound derivatives?
Methodological Answer: Combine spectroscopic methods (¹H/¹³C NMR, IR) for functional group analysis, mass spectrometry for molecular weight confirmation, and X-ray crystallography for stereochemical elucidation. For known compounds, cross-reference literature data; for novel derivatives, provide full spectral interpretations and elemental analysis .
Q. How can researchers ensure adequate sampling sizes in kinetic studies of this compound reactions?
Methodological Answer: Use power analysis to determine minimum sample sizes based on expected effect sizes and variability. Replicate experiments under identical conditions, and report mean values with standard deviations. Include statistical justification in the methods section .
Q. What steps should be taken to integrate existing literature into hypothesis formulation for this compound research?
Methodological Answer: Conduct a systematic review using databases like SciFinder or Reaxys to identify gaps (e.g., unexplored substituent effects, reaction mechanisms). Align hypotheses with unresolved questions, such as the role of steric hindrance in cyclization steps .
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental results in this compound reactivity be resolved?
Methodological Answer: Re-evaluate computational parameters (e.g., DFT functional selection, solvation models) and validate experimental conditions (e.g., trace moisture effects). Perform sensitivity analyses to identify variables causing discrepancies. Compare findings with analogous isoindoline systems to contextualize outliers .
Q. What strategies optimize the enantioselective synthesis of this compound derivatives?
Methodological Answer: Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) under varying solvent polarities and temperatures. Use kinetic resolution studies and chiral HPLC to assess enantiomeric excess. Report turnover numbers and selectivity factors to benchmark against existing methods .
Q. How should researchers address discrepancies in reported spectroscopic data for this compound analogs?
Methodological Answer: Re-examine sample purity (e.g., via GC-MS) and solvent effects on NMR chemical shifts. Collaborate with multiple labs to cross-validate data. Publish raw spectral files in supplementary materials for peer verification .
Q. What methodologies enable the integration of this compound into supramolecular systems?
Methodological Answer: Explore host-guest interactions using titration experiments (e.g., fluorescence quenching, isothermal calorimetry). Characterize binding constants and structural changes via X-ray crystallography or molecular dynamics simulations. Compare with related isoindoline-based hosts to identify design principles .
Q. How can researchers balance feasibility and innovation when investigating this compound’s biological activity?
Methodological Answer: Prioritize assays aligned with the compound’s known physicochemical properties (e.g., logP, solubility). Use high-throughput screening for initial activity profiling, followed by mechanistic studies (e.g., enzyme inhibition assays). Justify model organisms or cell lines based on translational relevance .
Q. What analytical frameworks are effective for interpreting conflicting mechanistic pathways in this compound formation?
Methodological Answer: Apply kinetic isotope effects (KIE) and intermediate trapping experiments to distinguish between concerted and stepwise mechanisms. Use computational modeling (e.g., transition state analysis) to support experimental data. Discuss contradictions in the context of solvent or catalyst effects .
Data Presentation and Publication Guidelines
Q. How should raw data from this compound studies be curated for reproducibility?
Methodological Answer: Organize datasets into structured formats (e.g., .csv for kinetic data, .cif for crystallography). Deposit data in repositories like Zenodo or ChemRxiv. In manuscripts, reference supplementary materials explicitly and avoid duplicating figures/tables in text .
Q. What criteria determine whether a novel this compound derivative warrants publication?
Methodological Answer: Emphasize novelty in structure, reactivity, or application. Compare synthetic efficiency (e.g., yield, step count) with prior methods. Include benchmark data (e.g., catalytic activity, binding affinity) to demonstrate significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
